![molecular formula C22H26ClN3O B4777664 1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine](/img/structure/B4777664.png)
1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine
Overview
Description
1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine, also known as CPP or TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied by scientists due to its potential therapeutic applications in various fields of medicine.
Mechanism of Action
1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A, 5-HT1B, and 5-HT2A receptors. It also inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in their levels in the brain. These actions are thought to be responsible for its pharmacological effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine has been found to have a range of biochemical and physiological effects, including anxiogenic, hallucinogenic, and stimulant properties. It has also been found to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine is its high potency and selectivity for serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, its psychoactive properties and potential for abuse limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine, including its potential therapeutic applications in cancer therapy, anxiety disorders, and depression. Further studies are needed to elucidate its mechanism of action and to develop more selective and potent analogs with fewer side effects. Additionally, studies on the long-term effects of 1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine on the brain and behavior are needed to determine its safety for human use.
Scientific Research Applications
1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine has been studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has been found to have a wide range of pharmacological activities, including serotonin receptor agonism, dopamine receptor antagonism, and inhibition of monoamine uptake transporters.
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-piperidin-1-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O/c23-19-5-4-6-21(17-19)25-13-15-26(16-14-25)22(27)18-7-9-20(10-8-18)24-11-2-1-3-12-24/h4-10,17H,1-3,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSMXRCNWNQUBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl][4-(piperidin-1-yl)phenyl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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